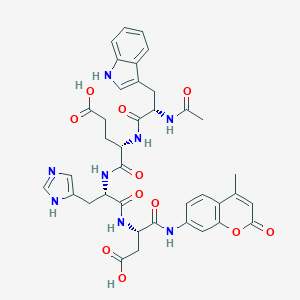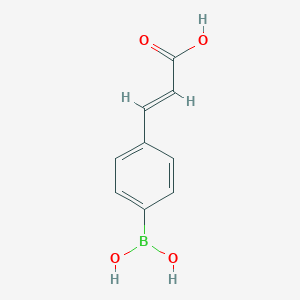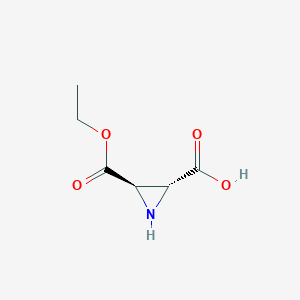
Ac-Trp-Glu-His-Asp-AMC
Descripción general
Descripción
Mecanismo De Acción
- Role : Caspase-1 is a cysteine protease that plays a crucial role in the inflammatory response. It converts inactive interleukin-1 beta (IL-1β) precursor to its active form, which mediates various immune and inflammatory processes .
- Resulting Changes : The cleavage of Ac-Trp-Glu-His-Asp-AMC by caspase-1 leads to the activation of IL-1β, contributing to inflammation and immune responses .
Target of Action
Mode of Action
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
Caspase 1 is a cysteine protease that converts the inactive IL-1 beta precursor into a pro-inflammatory cytokine . This cytokine mediates a wide range of immune and inflammatory responses .
Cellular Effects
The interaction of Ac-Trp-Glu-His-Asp-AMC with caspase 1 influences cell function by promoting the production of IL-1 beta, a pro-inflammatory cytokine. This can impact cell signaling pathways and gene expression, leading to various cellular responses, including inflammation .
Molecular Mechanism
This compound is cleaved by caspase 1, releasing a fluorescent product that can be quantified . This cleavage is part of the process by which caspase 1 converts the inactive IL-1 beta precursor into its active form .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time through the measurement of fluorescence following its cleavage by caspase 1 .
Metabolic Pathways
This compound is involved in the metabolic pathway of caspase 1 activation and the subsequent production of IL-1 beta .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ac-Trp-Glu-His-Asp-AMC involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ac-Trp-Glu-His-Asp-AMC primarily undergoes hydrolysis reactions catalyzed by caspase-1. The hydrolysis of the amide bond between the aspartic acid residue and the 7-amido-4-methylcoumarin moiety results in the release of free fluorescent 7-amino-4-methylcoumarin (AMC) .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by caspase-1 under physiological conditions (pH 7.4, 37°C).
Oxidation and Reduction: Not commonly involved in the reactions of this compound.
Major Products:
Hydrolysis Product: 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence
Aplicaciones Científicas De Investigación
Ac-Trp-Glu-His-Asp-AMC is widely used in scientific research due to its role as a fluorogenic substrate for caspase-1. Its applications include:
Biochemistry: Used to study the activity of caspase-1 and other related cysteine proteases.
Cell Biology: Employed in assays to monitor apoptosis and inflammatory responses in cell cultures.
Medicine: Utilized in drug discovery and development to screen for inhibitors of caspase-1, which may have therapeutic potential in treating inflammatory diseases
Industry: Applied in the development of diagnostic kits and research tools for studying protease activity.
Comparación Con Compuestos Similares
Ac-Tyr-Val-Ala-Asp-AMC: Another fluorogenic substrate for caspase-1, but less efficiently cleaved compared to Ac-Trp-Glu-His-Asp-AMC.
Ac-Asp-Glu-Val-Asp-AMC: A substrate for caspase-3, used in apoptosis studies.
Uniqueness: this compound is unique due to its high specificity and efficiency as a substrate for caspase-1. It is cleaved 50-fold more efficiently than Ac-Tyr-Val-Ala-Asp-AMC, making it a preferred choice for studying caspase-1 activity .
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51)/t27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONBZTYCHSGHGG-KRCBVYEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)






![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)


